molecular formula C15H13FN2O3 B3869353 [(Z)-(4-fluorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate

[(Z)-(4-fluorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate

Cat. No.: B3869353
M. Wt: 288.27 g/mol
InChI Key: HIRUTWIOZZIDFI-YVLHZVERSA-N
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Description

[(Z)-(4-fluorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate is an organic compound that features a fluorophenyl group and a methoxyphenyl group connected through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(4-fluorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate typically involves the reaction of 4-fluorobenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imine intermediate, which is subsequently treated with a carbamoylating agent to yield the final product. Common reaction conditions include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(4-fluorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halides (e.g., NaCl, KBr) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

[(Z)-(4-fluorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [(Z)-(4-fluorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.

    Knoevenagel Condensation Products: Compounds formed through the Knoevenagel condensation reaction.

Uniqueness

[(Z)-(4-fluorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate is unique due to its specific substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[(Z)-(4-fluorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-20-14-8-6-13(7-9-14)18-15(19)21-17-10-11-2-4-12(16)5-3-11/h2-10H,1H3,(H,18,19)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRUTWIOZZIDFI-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)O/N=C\C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(Z)-(4-fluorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate
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[(Z)-(4-fluorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate
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[(Z)-(4-fluorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate
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[(Z)-(4-fluorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate
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[(Z)-(4-fluorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate
Reactant of Route 6
[(Z)-(4-fluorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate

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